The Strategic Utility of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine in Modern Drug Discovery
The Strategic Utility of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine in Modern Drug Discovery
Abstract: In the landscape of medicinal chemistry, the design of highly selective kinase and metalloenzyme inhibitors relies heavily on privileged scaffolds. 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine (CAS 329907-69-9) represents a highly versatile, bis-heteroaryl ketone building block. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols associated with this critical intermediate.
Structural & Physicochemical Profiling
The architectural brilliance of 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine lies in its dual-heterocycle design linked by a rigidifying carbonyl bridge. The molecule combines a weakly basic pyridine ring with a 1-methylimidazole moiety. This specific arrangement provides an exceptional balance of hydrogen bond acceptors (HBAs) and metal-coordinating vectors without violating Lipinski's Rule of Five, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD).
To facilitate library design, the quantitative physicochemical parameters of this scaffold are summarized below:
| Property | Value | Implication for Drug Design |
| CAS Registry Number | 329907-69-9 | Unique identifier for procurement ()[1]. |
| Molecular Formula | C10H9N3O | Indicates a highly nitrogenous, low-MW fragment[1]. |
| Molecular Weight | 187.20 g/mol | High ligand efficiency (LE) potential; excellent FBDD starting point[2]. |
| Predicted pKa | 3.06 ± 0.10 | Weakly basic; remains largely unprotonated at physiological pH (7.4)[3]. |
| Predicted Boiling Point | 384.6 ± 34.0 °C | High thermal stability for downstream cross-coupling reactions[3]. |
| Predicted Density | 1.22 ± 0.1 g/cm³ | Standard packing density for heteroaromatic solids[3]. |
| H-Bond Acceptors (HBA) | 3 | Pyridine N, Imidazole N, and Carbonyl O act as key interaction points. |
Mechanistic Rationale in Drug Design
The selection of this specific building block is rarely arbitrary. The causality behind its widespread use in pharmaceutical libraries stems from its predictable interaction geometries with biological targets.
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Kinase Hinge Binding: The pyridine nitrogen is a classic hydrogen-bond acceptor that frequently interacts with the backbone amides (e.g., Met or Cys residues) in the ATP-binding pocket of kinases.
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Metalloenzyme Coordination: The N-3 of the 1-methylimidazole ring is a potent dative bond donor, frequently utilized to coordinate catalytic zinc (Zn²⁺) in matrix metalloproteinases (MMPs) or iron (Fe³⁺) in cytochrome P450 enzymes.
Fig 1: Pharmacophore mapping of CAS 329907-69-9 against typical kinase/metalloenzyme targets.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing or functionalizing bis-heteroaryl ketones requires strict control over nucleophilic additions. The direct reaction of a lithiated heterocycle with an acid chloride typically fails due to over-addition, yielding unwanted tertiary alcohols. To circumvent this, we employ a Weinreb amide intermediate ()[4].
Self-Validating Protocol: Synthesis of the Core Scaffold
Objective: Regioselective C-2 acylation of 1-methylimidazole. Reagents: 1-Methylimidazole, n-Butyllithium (2.5 M in hexanes), N-methoxy-N-methylnicotinamide (Weinreb amide), anhydrous THF.
Step 1: Regioselective Lithiation
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Action: Charge a flame-dried flask with anhydrous THF and 1-methylimidazole (1.0 eq) under an argon atmosphere. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.
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Causality: The inductive effect of the two nitrogen atoms makes the C-2 proton highly acidic. The cryogenic temperature prevents ring-opening or nucleophilic attack on the solvent ()[5].
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Validation Checkpoint: The solution must transition to a pale yellow/orange color, visually confirming the formation of the 2-lithio-1-methylimidazole species.
Step 2: Electrophilic Addition via Weinreb Amide
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Action: Add N-methoxy-N-methylnicotinamide (1.0 eq in THF) dropwise, maintaining the internal temperature below -65 °C.
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Causality: The N-methoxy-N-methyl group forms a stable, five-membered chelated lithium intermediate. This thermodynamic sink halts the reaction at the tetrahedral stage, preventing a second equivalent of the nucleophile from attacking[4].
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Validation Checkpoint: No significant exotherm should be observed. If the temperature spikes, the chelate may collapse prematurely.
Step 3: Intermediate Collapse and Quench
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Action: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl.
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Causality: The aqueous quench protonates the intermediate, breaking the lithium chelate and driving the collapse into the target ketone.
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Validation Checkpoint: A mild exotherm and the dissolution of precipitated lithium salts confirm the breakdown of the intermediate into the final product.
Fig 2: Self-validating synthetic workflow utilizing a stable Weinreb amide intermediate.
Downstream Functionalization
Once 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine is obtained, it serves as a divergent node for library synthesis. The highly electrophilic carbonyl carbon, activated by the electron-withdrawing nature of the flanking heterocycles, is primed for functionalization:
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Grignard Additions: Yields sterically hindered tertiary alcohols, which are excellent for probing deep, hydrophobic sub-pockets in target proteins.
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Reductive Aminations: Converts the carbonyl into a secondary or tertiary amine, introducing a basic center that can improve aqueous solubility and form salt bridges with aspartate/glutamate residues.
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Hydrazone Formation: Reaction with hydrazines can lead to conformationally restricted fused ring systems (e.g., triazoles).
Fig 3: Divergent downstream functionalization pathways for the bis-heteroaryl ketone scaffold.
References
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University of Michigan / ResearchGate. Metalated Heterocycles in Organic Synthesis: Recent Applications. URL:[Link]
- Google Patents.US8501780B2 - Indazole carboxamides and their use (Weinreb Amide Coupling).
Sources
- 1. 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine | 329907-69-9 [chemicalbook.com]
- 2. EnamineStore [enaminestore.com]
- 3. 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine | 329907-69-9 [chemicalbook.com]
- 4. US8501780B2 - Indazole carboxamides and their use - Google Patents [patents.google.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
